molecular formula C16H23NO3S B2652787 4-((4-Cyclohexylphenyl)sulfonyl)morpholine CAS No. 300670-25-1

4-((4-Cyclohexylphenyl)sulfonyl)morpholine

Cat. No.: B2652787
CAS No.: 300670-25-1
M. Wt: 309.42
InChI Key: WUBLODRFHZPTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Cyclohexylphenyl)sulfonyl)morpholine is an organic compound with the molecular formula C16H23NO3S. It is a morpholine derivative where the morpholine ring is substituted with a 4-cyclohexylphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Cyclohexylphenyl)sulfonyl)morpholine typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Cyclohexylbenzenesulfonyl chloride+MorpholineThis compound+HCl\text{4-Cyclohexylbenzenesulfonyl chloride} + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl} 4-Cyclohexylbenzenesulfonyl chloride+Morpholine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Cyclohexylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-((4-Cyclohexylphenyl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Cyclohexylphenyl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective as a drug candidate .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Phenylphenyl)sulfonyl)morpholine
  • 4-((4-Methylphenyl)sulfonyl)morpholine
  • 4-((4-Chlorophenyl)sulfonyl)morpholine

Uniqueness

4-((4-Cyclohexylphenyl)sulfonyl)morpholine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(4-cyclohexylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBLODRFHZPTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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